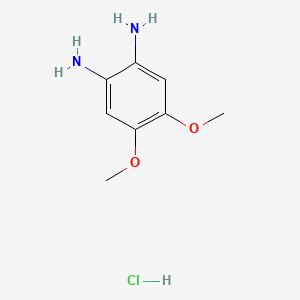

4,5-Dimethoxybenzene-1,2-diamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARYQMCDGJSDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611899 | |

| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88580-71-6 | |

| Record name | 88580-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride

Topic: Synthesis of 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 131076-14-7), often referred to as 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, is a critical aromatic diamine scaffold. It serves as a primary precursor for the synthesis of fluorescent benzimidazole derivatives used in bio-imaging and as a key intermediate in the manufacturing of pharmaceutical agents, including proton pump inhibitors and kinase inhibitors.

This guide provides a robust, scalable synthetic route starting from commercially available veratrole (1,2-dimethoxybenzene). The protocol emphasizes the isolation of the dihydrochloride salt to mitigate the high oxidation sensitivity of the free base amine.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a two-step sequence: electrophilic aromatic substitution (dinitration) followed by catalytic reduction.

Strategic Disconnections

-

Salt Formation: The final step locks the unstable diamine free base into a stable dihydrochloride salt.

-

Reduction: The nitro groups are reduced to amines. Catalytic hydrogenation (Pd/C) is preferred over chemical reduction (Sn/HCl or Fe/HCl) for purity and ease of workup.

-

Nitration: The electron-rich veratrole ring directs electrophilic attack to the 4 and 5 positions.[1]

Figure 1: Retrosynthetic pathway showing the disconnection from the target salt back to the veratrole starting material.

Experimental Protocols

Phase 1: Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene

Objective: Dinitration of veratrole. Safety Warning: This reaction is highly exothermic. Temperature control is critical to prevent runaway reactions or oxidative cleavage of the ether rings.

Reagents:

-

Veratrole (1,2-Dimethoxybenzene): 10.0 g (72.4 mmol)

-

Nitric Acid (HNO3, 70%): 40 mL

-

Sulfuric Acid (H2SO4, conc.): 40 mL

-

Ice/Water: ~500 mL

Protocol:

-

Setup: Place a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer in an ice-water bath.

-

Acid Prep: Add concentrated nitric acid (40 mL) to the flask. Slowly add concentrated sulfuric acid (40 mL) with stirring. Cool the mixture to 0–5 °C.

-

Addition: Add veratrole (10.0 g) dropwise over 45–60 minutes.

-

Critical Control Point: Maintain internal temperature below 10 °C during addition. Higher temperatures promote oxidative byproducts.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour. Then, heat the mixture to 60–70 °C for 1 hour to ensure placement of the second nitro group.

-

Quench: Pour the reaction mixture slowly into 500 mL of vigorously stirred ice water. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral.

-

Purification: Recrystallize from ethanol to yield pale yellow needles.

-

Expected Yield: 75–85%

-

Melting Point: 129–131 °C [1]

-

Phase 2: Reduction & Salt Formation

Objective: Reduction to the diamine and immediate conversion to the dihydrochloride salt. Note: The free base amine oxidizes rapidly in air (turning dark purple/brown). Do not store the free base; proceed immediately to the salt.

Reagents:

-

1,2-Dimethoxy-4,5-dinitrobenzene (from Phase 1): 5.0 g (21.9 mmol)

-

Palladium on Carbon (10% Pd/C): 0.5 g

-

Ethanol (absolute): 100 mL

-

Hydrochloric Acid (conc. 37%): 5 mL (or HCl in dioxane)

Protocol:

-

Hydrogenation: In a hydrogenation bottle or high-pressure flask, dissolve the dinitro compound (5.0 g) in absolute ethanol (100 mL). Add the Pd/C catalyst (0.5 g).

-

Reduction: Evacuate and purge with Hydrogen (H2) three times. Stir under H2 atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 4–6 hours.

-

Monitoring: Reaction is complete when H2 uptake ceases and the yellow color of the dinitro compound disappears (solution becomes colorless or pale pink).

-

-

Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Argon/Nitrogen) to remove the catalyst. Wash the pad with a small amount of ethanol.

-

Caution: Pd/C is pyrophoric when dry. Keep wet.

-

-

Acidification: Immediately add concentrated HCl (5 mL) to the filtrate.

-

Crystallization: Concentrate the solvent under reduced pressure to approximately 20% of the original volume. Cool in an ice bath. The dihydrochloride salt will precipitate as a white to off-white solid.

-

Alternative: Add diethyl ether to the concentrated ethanolic solution to force precipitation.

-

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

-

Expected Yield: 80–90%

-

Characterization: 1H NMR (D2O) confirms loss of aromatic protons associated with nitro-positions and appearance of amine salt protons (if solvent allows).

-

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis to ensure product stability.

Figure 2: Operational workflow emphasizing the critical acidification step to prevent oxidation of the free amine.

Technical Data & Troubleshooting

Physicochemical Properties

| Property | Value | Notes |

| Formula | C8H14Cl2N2O2 | Dihydrochloride Salt |

| MW | 241.11 g/mol | |

| Appearance | White to off-white crystalline solid | Darkens upon air exposure if impure |

| Melting Point | 231–234 °C (decomp) | [2] |

| Solubility | Soluble in Water, Methanol | Insoluble in Ether, Hexane |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product is dark/purple | Oxidation of free base | Ensure HCl is added immediately after filtering catalyst. Perform filtration under N2/Ar. |

| Low Yield (Step 1) | Temperature too high | Keep nitration below 10°C during addition. High temps cause oxidative ring cleavage. |

| Incomplete Reduction | Poisoned Catalyst | Ensure dinitro precursor is recrystallized and free of sulfur/acid traces. Use fresh Pd/C. |

| Oiling out (Step 2) | Water in solvent | Use absolute ethanol. If oil forms, triturate with acetone or ether to induce crystallization. |

Applications in Drug Discovery

The 4,5-dimethoxybenzene-1,2-diamine scaffold is a versatile nucleophile. Its primary utility lies in condensation reactions with 1,2-dicarbonyls or aldehydes to form Benzimidazoles and Quinoxalines .

Key Reaction: Fluorogenic Derivatization Reacting the diamine with aromatic aldehydes yields highly fluorescent benzimidazole derivatives, a reaction used for detecting aldehydes in biological samples and synthesizing fluorescent probes [3].

Figure 3: Derivatization pathway for the synthesis of fluorescent benzimidazoles.

References

-

NIST Chemistry WebBook. 1,2-Dimethoxy-4,5-dinitrobenzene Properties. [Link]

-

Nakamura, M., et al. 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids. Chem. Pharm.[2] Bull. (Tokyo) 35(2), 687-692 (1987).[2] [Link]

-

PubChem. 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride Compound Summary. [Link]

Sources

The Analytical Renaissance of 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride: Discovery, Mechanistic History, and Modern Applications

Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of analytical biochemistry, the quantification of trace-level dicarbonyls,

Historical Discovery and Evolution

Prior to the 1980s, the detection of aliphatic and aromatic aldehydes relied heavily on unsubstituted o-phenylenediamine (oPD). However, oPD derivatives suffered from low quantum yields and required harsh reaction conditions.

The paradigm shifted significantly between 1982 and 1986:

-

The Aldehyde Breakthrough (1982–1983): M. Nakamura and colleagues first synthesized and applied 4,5-dimethoxy-1,2-diaminobenzene as a novel fluorogenic reagent. They discovered that the addition of methoxy groups to the phenylenediamine core dramatically increased the fluorescence intensity of the resulting condensation products with aromatic aldehydes [1].

-

The Sialic Acid Milestone (1986): S. Hara, alongside Nakamura, published a landmark paper in the Journal of Chromatography detailing the highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids (sialic acids) in human serum [1]. This established DMB as the gold standard for glycobiology and biomarker screening.

-

The Methylglyoxal Era (1992–Present): McLellan and Thornalley adapted the DMB derivatization method to quantify methylglyoxal (MG)—a highly toxic dicarbonyl byproduct of glycolysis implicated in diabetes and Alzheimer's disease [2]. Today, DMB-HCl remains the premier reagent for trapping and quantifying transient reactive carbonyl species in live cell cultures and plasma [4].

Structural Causality: Why DMB-HCl?

As a Senior Application Scientist, it is critical to understand why a reagent works, rather than simply following a protocol. The superiority of DMB-HCl over traditional diamines is rooted in fundamental physical organic chemistry:

-

Nucleophilic Enhancement (The Kinetic Advantage): The two methoxy (

) groups at positions 4 and 5 are strongly electron-donating via resonance. This "push" of electron density into the aromatic ring significantly increases the nucleophilicity of the primary amines at positions 1 and 2. Consequently, DMB condenses with -

Fluorogenic Push-Pull (The Thermodynamic Advantage): Upon condensation with a dicarbonyl, a rigid quinoxaline or benzimidazole ring is formed. The methoxy groups act as powerful auxochromes, extending the conjugated

-system. This push-pull electronic configuration drastically increases the molar absorptivity and the quantum yield of the fluorophore, dropping the Limit of Detection (LOD) from micromolar to femtomolar ranges. -

Salt Stabilization (The Practical Advantage): The free base of DMB is highly unstable; it rapidly auto-oxidizes in air, turning from a white powder to a dark red/purple polymeric matrix. By formulating the reagent as a dihydrochloride salt (

), the amines are protonated, rendering them stable against ambient oxidation [1]. This ensures reagent longevity and prevents baseline fluorescence drift during sensitive HPLC assays.

Synthesis and Manufacturing Workflow

The synthesis of DMB-HCl is a classic example of electrophilic aromatic substitution followed by catalytic reduction [3].

Chemical synthesis pathway of DMB-HCl from 1,2-dimethoxybenzene.

Mechanistic Note on Reduction: While catalytic hydrogenation (Pd/C) is environmentally cleaner, chemical reduction using Tin(II) chloride (

Standardized Experimental Protocol: Fluorogenic Derivatization

The following protocol details the derivatization of Methylglyoxal (MG) or

Reagent Preparation

-

Derivatization Buffer: 0.5 M Sodium acetate buffer (pH 3.0). Causality: Acidic conditions catalyze the initial imine formation (Schiff base) required for quinoxaline ring closure.

-

Antioxidant Cocktail: 0.2 M

-mercaptoethanol ( -

DMB-HCl Working Solution: 5.0 mM DMB-HCl dissolved in the Derivatization Buffer containing the Antioxidant Cocktail. (Prepare fresh and protect from light).

Step-by-Step Workflow

-

Sample Deproteinization: Add 100

L of cold 10% trichloroacetic acid (TCA) to 100 -

Reaction Initiation: Transfer 50

L of the clear supernatant to an amber HPLC vial. Add 50 -

Thermal Condensation: Incubate the mixture in a dry block heater at 60°C for 40 minutes (for MG) or 50°C for 2 hours (for complex sialic acids).

-

Quenching and Analysis: Terminate the reaction by placing the vials in an ice bath for 5 minutes. Inject 10

L directly into the HPLC-FLD system [4].

Fluorogenic derivatization workflow for dicarbonyls using DMB-HCl.

Quantitative Optical Properties

The structural rigidity of the DMB-analyte adducts yields highly specific excitation and emission spectra. The table below summarizes the optical properties of DMB derivatives, allowing multiplexed detection based on the target class.

| Target Analyte Class | Derivatized Product | Excitation ( | Emission ( | Typical LOD |

| Aromatic Aldehydes | Benzimidazole derivative | 350 nm | 450 nm | ~1.5 pmol |

| Quinoxalinone derivative | 350 nm | 450 nm | ~50 fmol | |

| Methylglyoxal (MG) | 6,7-Dimethoxy-2-methylquinoxaline | 352 nm | 385 nm | ~2.0 nM |

| Neuraminic Acids | Quinoxaline derivative | 373 nm | 448 nm | ~20 fmol |

Data synthesized from historical validation parameters established by Nakamura, Hara, and modern LC-MS/FLD adaptations [1, 2, 4].

References

- Sigma-Aldrich (Merck KGaA).4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization. (Contains historical citations for Nakamura 1982/1983 and Hara 1986).

- National Institutes of Health (PMC).ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures. (Details the evolution of MG detection from McLellan 1992 to modern assays).

- Kemitek.Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials. (Details the chemical synthesis pathway of 4,5-dimethoxybenzene-1,2-diamine).

- National Institutes of Health (PMC).Enzymatic Acrolein Production System and Its Impact on Human Cells. (Validates modern DDB derivatization protocols for reactive species).

Methodological & Application

Use of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride in HPLC derivatization.

High-Sensitivity HPLC Analysis of -Keto Acids and 1,2-Dicarbonyls using 4,5-Dimethoxybenzene-1,2-diamine (DDB)

Executive Summary

This application note details the protocol for the pre-column derivatization and High-Performance Liquid Chromatography (HPLC) analysis of biologically significant

Unlike general UV-absorbing reagents (e.g., DNPH), DDB reacts specifically with 1,2-dicarbonyl moieties to form highly fluorescent quinoxaline derivatives . This specificity allows for the detection of femtomole-level concentrations in complex matrices such as human plasma, urine, and cell culture media, making it the gold standard for monitoring oxidative stress markers and metabolic flux in diabetes and oncology research.

Scientific Mechanism: The Quinoxaline Cyclization

The core of this protocol is the condensation reaction between the diamine groups of DDB and the vicinal carbonyl groups of the analyte.

Reaction Chemistry

The reaction proceeds via a double Schiff base formation followed by dehydration, resulting in a stable, aromatic quinoxaline ring. This ring system is highly fluorescent due to its rigid conjugated

-

Selectivity: The reaction requires adjacent carbonyl groups (1,2-dicarbonyls). Monocarbonyls (e.g., glucose, acetone) do not interfere, eliminating the need for extensive sample cleanup regarding simple sugars.

-

Stability: The resulting quinoxalines are stable in acidic solution and organic solvents, allowing for robust chromatographic separation.

Mechanism Visualization

Figure 1: Reaction pathway for the formation of fluorescent quinoxaline derivatives from DDB and 1,2-dicarbonyls.

Experimental Protocol

Materials & Reagents

-

Derivatizing Reagent: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DDB), >98% purity.[1]

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Acids: Trifluoroacetic acid (TFA) or Perchloric acid (PCA) for deproteinization; Hydrochloric acid (HCl).

-

Internal Standard (IS): 2,3-Dimethylquinoxaline (for MGO analysis) or

-Ketovaleric acid (for keto acid analysis).

Reagent Preparation (Self-Validating System)

-

DDB Solution (7 mM): Dissolve 1.7 mg of DDB in 1 mL of 0.1 M HCl .

-

Critical Control Point: DDB is sensitive to oxidation (turning brown). Dissolving in HCl stabilizes the amine groups. Prepare fresh daily and store in an amber vial. If the solution is not pale yellow/colorless, discard.

-

Sample Preparation: Human Plasma/Cell Lysate

To ensure accuracy, biological samples must be deproteinized immediately to prevent enzymatic turnover of analytes.

-

Collection: Collect blood into EDTA tubes; centrifuge at 2,000 x g for 10 min to obtain plasma.

-

Deproteinization:

-

Mix 100 µL Plasma + 20 µL Internal Standard + 200 µL 0.5 M PCA (or 5% TFA).

-

Vortex for 30 sec.

-

Incubate on ice for 10 min.

-

Centrifuge at 12,000 x g for 10 min at 4°C.

-

-

Supernatant Recovery: Transfer the clear supernatant to a fresh reaction vial.

Derivatization Workflow

-

Mix: Add 100 µL Supernatant to 100 µL DDB Solution .

-

Incubate: Seal vial and heat at 60°C for 40 minutes in a dark heating block.

-

Note: Acidic pH is maintained by the deproteinization acid and the DDB solvent. This prevents the degradation of labile dicarbonyls.

-

-

Cool: Place on ice for 5 minutes.

-

Filter: Filter through a 0.22 µm PTFE membrane into an HPLC vial.

HPLC Analytical Conditions

Instrumentation

-

System: HPLC/UHPLC with Fluorescence Detector (FLD).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

-

Temperature: 30°C.

Mobile Phase & Gradient

-

Solvent A: 10 mM Sodium Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile (ACN).

Table 1: Gradient Elution Profile

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase Description |

| 0.0 | 90 | 10 | 1.0 | Equilibration |

| 12.0 | 60 | 40 | 1.0 | Elution of Polar Keto Acids |

| 18.0 | 40 | 60 | 1.0 | Elution of Non-polar Dicarbonyls |

| 20.0 | 90 | 10 | 1.0 | Re-equilibration |

Detection Settings

The quinoxaline derivatives exhibit distinct spectral properties.

-

Excitation Wavelength (

): 367 nm -

Emission Wavelength (

): 446 nm -

Gain: High (adjust based on IS peak height).

Method Validation & Troubleshooting

Typical Performance Metrics

-

Linearity:

(Range: 10 nM – 10 µM). -

Limit of Detection (LOD): ~10–50 fmol on-column (analyte dependent).

-

Precision (RSD): < 5% (Intra-day).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Noise | Oxidized DDB reagent. | Prepare DDB fresh in 0.1 M HCl; use amber glassware. |

| Low Recovery | Protein precipitation incomplete. | Increase acid concentration (PCA/TFA) or centrifugation time. |

| Peak Tailing | pH mismatch or column aging. | Ensure Mobile Phase A is pH 3.0; wash column with 100% ACN. |

| Interfering Peaks | Glucose degradation. | Keep derivatization temp |

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow for DDB derivatization of biological samples.

References

-

McLellan, A. C., Phillips, S. A., & Thornalley, P. J. (1992). The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene.[2][3][4] Analytical Biochemistry, 206(1), 17-23.[2][4]

-

Nakamura, M., Hara, S., Yamaguchi, M., et al. (1987). 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for

-keto acids.[4][5] Chemical and Pharmaceutical Bulletin, 35(2), 687-692.[4] -

Dojindo Laboratories. Product Protocol: 1,2-Diamino-4,5-methylenedioxybenzene (DMB) and analogs for HPLC.

-

Cayman Chemical. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information.

Sources

- 1. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 [sigmaaldrich.com]

- 2. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]

Application Note: 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride as a Premier Scaffold for Heterocyclic Synthesis

[1]

Executive Summary

4,5-Dimethoxybenzene-1,2-diamine hydrochloride (often abbreviated as 4,5-DMQD or DDB) is a critical electron-rich building block used extensively in the synthesis of fused heterocyclic systems.[1] Its specific substitution pattern—two methoxy groups at the 4 and 5 positions—imparts unique electronic properties to the resulting scaffolds, enhancing fluorescence quantum yields in imaging probes and increasing hydrogen-bond acceptor capability in kinase inhibitors.[1]

This guide moves beyond basic characterization to provide actionable, high-yield protocols for synthesizing benzimidazoles (bioactive pharmacophores) and quinoxalines (fluorescent sensors), addressing the specific challenges of handling the oxidation-prone free base derived from the stable hydrochloride salt.[1]

Chemical Profile & Handling Strategy

The commercial availability of this compound as a dihydrochloride salt is a stability feature.[1] The free diamine is highly electron-rich and prone to rapid oxidation by atmospheric oxygen, turning from off-white/purple to dark brown/black (formation of azo/imino oligomers).[1]

| Property | Specification | Application Relevance |

| CAS (HCl Salt) | 131076-14-7 | Stable storage form; prevents oxidation.[1] |

| CAS (Free Base) | 2784-93-2 | The reactive species; generated in situ.[1] |

| Electronic Nature | Electron-Donating (+M Effect) | Increases nucleophilicity of amines; enhances fluorescence.[1] |

| Solubility | Water, DMSO, Warm MeOH | Compatible with aqueous-organic coupling conditions.[1] |

| pKa | ~4.5 (anilinium) | Requires base (Et₃N, NaOAc) for nucleophilic attack.[1] |

Critical Handling Protocol: In Situ Neutralization

Never isolate the free base for long-term storage.[1] Always generate it immediately prior to reaction:

Application I: Synthesis of 5,6-Dimethoxybenzimidazoles

Context: The 5,6-dimethoxybenzimidazole core is a privileged scaffold in medicinal chemistry, mimicking the dimethylbenzimidazole moiety found in Vitamin B12.[1] It serves as a key pharmacophore in various kinase inhibitors and GPCR ligands.[1]

Mechanism & Workflow

The synthesis typically proceeds via the condensation of the diamine with an aldehyde to form a Schiff base (imine), followed by oxidative cyclization.[1]

Figure 1: Logical workflow for the one-pot synthesis of benzimidazoles from the dihydrochloride salt.[1]

Detailed Protocol: Oxidative Cyclization with Aryl Aldehydes

Scale: 1.0 mmol | Yield Target: 85-95%

Reagents:

-

4,5-Dimethoxybenzene-1,2-diamine 2HCl (241 mg, 1.0 mmol)[1]

-

4-Chlorobenzaldehyde (140 mg, 1.0 mmol) [Model Substrate]

-

Sodium Metabisulfite (Na₂S₂O₅) (190 mg, 1.0 mmol) [Oxidant]

-

DMF (5 mL) or Ethanol (10 mL)

Step-by-Step:

-

Preparation: In a 25 mL round-bottom flask, dissolve the diamine 2HCl in DMF (5 mL). The solution may be slightly purple.[1]

-

Coupling: Add the aldehyde (1.0 eq). Stir at room temperature for 10 minutes.

-

Cyclization: Add Na₂S₂O₅ (1.0 eq). Note: While air oxidation works, metabisulfite provides a faster, cleaner reaction.[1]

-

Heating: Heat the mixture to 100°C for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The fluorescent product spot will appear.[1]

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Validation Check:

-

1H NMR (DMSO-d6): Look for the singlet at ~3.8 ppm (6H, 2x OMe) and the distinct benzimidazole C2-H proton around 8.2–8.5 ppm.[1]

Application II: Synthesis of Quinoxaline Fluorescent Probes

Context: Quinoxalines derived from this scaffold are highly fluorescent (typically blue/green emission).[1] They are used to detect 1,2-dicarbonyls (like methylglyoxal, a diabetes biomarker) in biological samples.[1]

Reaction Landscape

Figure 2: Divergent synthesis of quinoxalines for bio-analytical and material science applications.

Detailed Protocol: Derivatization of 1,2-Dicarbonyls

Application: Detection of Methylglyoxal (MGO) in cell lysate or plasma.[1]

Reagents:

-

Derivatization Buffer: 0.1 M Phosphate Buffer (pH 3.0–4.[1]0) or 0.5 M Acetic Acid.

-

Reagent Solution: 10 mM 4,5-Dimethoxybenzene-1,2-diamine 2HCl in water (Freshly prepared).

Protocol:

-

Sample Prep: Mix 100 µL of biological sample (deproteinized) with 100 µL of the Reagent Solution.

-

Incubation: Incubate at 60°C for 20 minutes in the dark. (Acidic pH catalyzes the condensation).[1]

-

Analysis: Inject directly into HPLC with Fluorescence Detection (FLD).

-

Excitation: 350 nm

-

Emission: 450 nm[1]

-

-

Result: The resulting 6,7-dimethoxy-2-methylquinoxaline is highly fluorescent and elutes as a sharp peak.[1]

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Dark Reaction Mixture | Oxidation of free amine prior to reaction.[1] | Degas solvents with N₂/Ar.[1] Add antioxidant (ascorbic acid) if compatible.[1] Add electrophile immediately after base.[1] |

| Low Yield (Benzimidazole) | Incomplete cyclization (Schiff base remains).[1] | Increase temperature or switch oxidant (try Cu(OAc)₂ or I₂).[1] Ensure Na₂S₂O₅ is fresh.[1][2] |

| Solubility Issues | HCl salt is insoluble in organic solvent (DCM/THF).[1] | Use polar solvents (MeOH, DMF, DMSO).[1] If non-polar solvent is required, free-base the amine in water first, extract into DCM, and use immediately.[1] |

| Broad Peaks (NMR) | Protonation equilibrium. | The product might be protonated by residual HCl.[1] Wash the organic layer with NaHCO₃ during workup.[1] |

References

-

Sigma-Aldrich. 4,5-Dimethoxy-1,2-phenylenediamine hydrochloride Product Sheet.Link

-

Cayman Chemical. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Technical Information.Link

-

Nakamura, M., et al. (1987).[1] "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids." Chem. Pharm.[1][3] Bull. (Demonstrates the core utility of electron-rich diamines in fluorescence). Link

-

BenchChem. Applications of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Medicinal Chemistry. (Contextualizes the dimethoxy-phenyl scaffold in kinase inhibitors). Link

-

PubChem. 4-Methoxybenzene-1,2-diamine dihydrochloride Compound Summary. (Structural and safety data).[1] Link

4,5-Dimethoxybenzene-1,2-diamine hydrochloride for the detection of aromatic aldehydes.

Application Note: Fluorimetric Detection of Aromatic Aldehydes Using 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride (DDB)

Executive Summary

This compound (commonly referred to as DDB or 4,5-dimethoxy-o-phenylenediamine dihydrochloride) is a highly sensitive, chemoselective fluorogenic derivatization reagent utilized for the quantification of aromatic aldehydes[1][2]. This application note details the mechanistic rationale, validated experimental protocols, and analytical metrics for utilizing DDB in high-throughput screening, environmental monitoring, and pharmaceutical impurity analysis.

Mechanistic Rationale & Causality

The selection of DDB over unsubstituted 1,2-diaminobenzene is driven by the electron-donating properties of the methoxy groups at the 4,5-positions. These functional groups significantly enrich the electron density of the aromatic ring, which dramatically enhances the fluorescence quantum yield of the resulting benzimidazole derivative[2].

The derivatization reaction proceeds via a strictly controlled, pH-dependent two-step mechanism:

-

Acidic Condensation & Cyclization: In a dilute acidic environment, the primary amines of DDB undergo a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. This forms a Schiff base that rapidly undergoes intramolecular cyclization into a benzimidazoline intermediate[2][3]. Causality: The acidic pH is critical here to protonate and activate the carbonyl oxygen, making the carbon more electrophilic, while keeping the DDB amines sufficiently nucleophilic.

-

Aromatization & Alkaline Shift: The intermediate is oxidized (typically by dissolved oxygen in the buffer) to form a stable, highly conjugated benzimidazole[4]. Causality: Because the fluorescence of benzimidazole derivatives is heavily quenched by protonation, shifting the reaction mixture to a strong alkaline pH deprotonates the fluorophore, unlocking its maximum emission intensity[3][5].

Reaction Workflow & Signaling Logic

Workflow of DDB derivatization: Acidic condensation followed by an alkaline shift for detection.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates internal validation steps, including a reagent blank to establish the baseline and a standard curve to verify reaction linearity and instrument calibration.

Reagents & Materials

-

DDB Reagent: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (≥98.0% purity)[2][6].

-

Diluent: 0.1 M Hydrochloric acid (HCl).

-

Alkaline Buffer: 0.5 M Sodium hydroxide (NaOH).

-

Standard: Benzaldehyde (analytical grade).

Step-by-Step Methodology

-

Reagent Preparation: Dissolve DDB in 0.1 M HCl to a final concentration of 1.0 mM.

-

Causality: DDB is susceptible to auto-oxidation. Preparing it in dilute acid and storing it protected from light prevents premature degradation into fluorescent byproducts, thereby minimizing background noise[2].

-

-

Standard Curve Generation (Self-Validation): Prepare a serial dilution of the benzaldehyde standard (e.g., 10 nM to 10 µM) in water. Prepare a blank containing only water. This validates the dynamic range of the assay.

-

Derivatization Reaction:

-

In a microcentrifuge tube or microplate well, mix 100 µL of the sample/standard with 100 µL of the 1.0 mM DDB reagent.

-

Incubate the mixture at 60°C for 30–45 minutes.

-

Causality: Heat provides the necessary activation energy to drive the Schiff base condensation and subsequent cyclization to completion within a practical timeframe.

-

-

Oxidation & Alkaline Shift:

-

Fluorimetric Detection:

-

Transfer the solution to a quartz cuvette or a black, flat-bottom microplate.

-

Measure the fluorescence using an excitation wavelength (

) of 338 nm and an emission wavelength ( -

Subtract the blank fluorescence from all sample readings to isolate the true analyte signal.

-

Analytical Metrics & Data Presentation

The DDB derivatization method exhibits high selectivity for aromatic aldehydes. Aliphatic aldehydes and ketones generally produce negligible fluorescence under these specific conditions, ensuring high assay specificity[7]. The core 4,5-dimethoxybenzimidazole fluorophore dominates the electronic transitions, resulting in nearly identical excitation and emission maxima across different aromatic aldehyde substrates[2].

Table 1: Representative Fluorescence Characteristics of DDB-Derivatized Aldehydes

| Aldehyde Substrate | Excitation ( | Emission ( | Relative Fluorescence Intensity (%) |

| Benzaldehyde | 338 nm | 402 nm | 100 (Reference Standard) |

| p-Anisaldehyde | 338 nm | 402 nm | ~115 |

| Vanillin | 338 nm | 402 nm | ~90 |

| Furfural | 338 nm | 402 nm | ~85 |

| Aliphatic Aldehydes | N/A | N/A | < 1 (Negligible Interference) |

Troubleshooting & Optimization

-

High Background Fluorescence: If the reagent blank exhibits an unusually high signal, the DDB stock solution has likely auto-oxidized. Solution: Always prepare the DDB reagent fresh prior to the assay and utilize amber tubes to protect it from ambient light[2].

-

Low Signal Intensity / Poor Sensitivity: Ensure the final pH after the addition of NaOH is strictly > 10. Insufficient alkalinization will leave the benzimidazole intermediate protonated, severely quenching the emission at 402 nm[3][5]. Additionally, verify that the incubation temperature reached exactly 60°C, as lower temperatures result in incomplete cyclization.

References

-

Nakamura, M., Toda, M., Saito, H., & Ohkura, Y. (1982). Fluorimetric determination of aromatic aldehydes with 4,5-dimethoxy-1,2-diaminobenzene. Analytica Chimica Acta, 134, 39-45. URL:[Link]

-

Nakamura, M., Toda, M., Mihashi, K., Yamaguchi, M., & Ohkura, Y. (1983). Fluorescent product in the determination of aromatic aldehydes with 4,5-dimethoxy-1,2-diaminobenzene. Chemical and Pharmaceutical Bulletin, 31(8), 2910-2912. URL:[Link]

-

Dojindo Molecular Technologies / Interchim. (n.d.). DDB (1,2-Diamino-4,5-dimethoxybenzene, dihydrochloride) Product Specifications & Application Notes. URL:[Link]

Sources

- 1. 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]

- 2. interchim.fr [interchim.fr]

- 3. Furfural - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Elements de fluorimetrie organique fonctionnelle. (1967) | Maurice Pesez | 25 Citations [scispace.com]

- 6. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 [sigmaaldrich.com]

- 7. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative analysis of α-keto acids with 4,5-Dimethoxybenzene-1,2-diamine hydrochloride

Application Note: Quantitative Analysis of -Keto Acids via HPLC-FLD with 4,5-Dimethoxybenzene-1,2-diamine

Executive Summary

This protocol details a robust method using 4,5-Dimethoxybenzene-1,2-diamine (DMB) as a derivatizing agent.[1] Under acidic conditions and heat, DMB reacts selectively with

Mechanism of Action

The core of this assay is the acid-catalyzed condensation of the 1,2-diamine moiety of DMB with the

Reaction Scheme

The reaction requires acidic conditions to protonate the carbonyl oxygen, facilitating nucleophilic attack by the diamine. Reducing agents (sulfite/mercaptoethanol) are essential to prevent the oxidation of the DMB reagent itself.

Caption: Acid-catalyzed condensation pathway forming the fluorescent quinoxalinone derivative.

Materials and Reagents

Critical Reagents

-

Derivatizing Agent: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DMB-2HCl).[2] Note: High purity (>98%) is required to minimize background noise.

-

Reducing Agents: Sodium sulfite (

) and 2-Mercaptoethanol (2-ME). Purpose: Prevents auto-oxidation of the diamine reagent. -

Internal Standard (IS):

-Ketovaleric acid (KV) or -

Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

Reagent Preparation (Stock Solutions)

-

DMB Reagent Solution: Dissolve 1.6 mg DMB-2HCl in 1.0 mL of an aqueous solution containing:

Experimental Protocol

Sample Preparation (Plasma/Serum)

Step-by-Step Workflow:

-

Collection: Collect blood into pre-chilled tubes. Centrifuge immediately at 4°C to separate plasma.

-

Deproteinization:

-

Aliquot

L of plasma.[5] -

Add

L of Methanol (containing Internal Standard, e.g., -

Expert Note: Do not use strong acids like Perchloric Acid (PCA) for precipitation. PCA can cause peak splitting of

-ketoglutarate and degradation of unstable keto acids [1].

-

-

Extraction: Vortex vigorously for 30 seconds. Centrifuge at

for 10 minutes at 4°C. -

Supernatant: Transfer the clear supernatant to a clean amber vial.

Derivatization Reaction

-

Mixing: In a light-protected screw-cap vial, mix:

-

L Sample Supernatant (or Standard)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - L DMB Reagent Solution

-

-

Incubation: Seal tightly and heat at 85°C for 45 minutes in a heating block.

-

Quenching/Conditioning (Crucial Step):

-

Cool the mixture on ice for 5 minutes.

-

Add

L of 65 mM NaOH (or appropriate buffer) to dilute and neutralize. -

Why? The fluorescence of quinoxalinone derivatives is pH-dependent. Furthermore, highly acidic injections can distort peak shapes on C18 columns [1].

-

HPLC-FLD Analysis

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Inertsil ODS-4, 250 x 3.0 mm, 5 |

| Column Temp | 40°C |

| Flow Rate | 0.3 - 0.5 mL/min (Adjust based on column ID) |

| Mobile Phase A | Methanol / Water (30:70 v/v) containing 0.1% Formic Acid (optional for shape) |

| Mobile Phase B | 100% Methanol |

| Gradient | 0-10 min: 0% B (Isocratic)10-20 min: 0% |

| Detection | Fluorescence: Excitation: 367 nm |

Workflow Visualization

Caption: End-to-end workflow from sample isolation to fluorescence detection.

Method Validation & Performance Characteristics

To ensure scientific integrity, the method must be validated according to ICH guidelines.

-

Linearity: The method typically demonstrates linearity from 50 nM to 10

M ( -

Sensitivity:

-

Limit of Detection (LOD): ~1-5 nM (femtomole range on-column) [1, 2].

-

Limit of Quantification (LOQ): ~15 nM.

-

-

Selectivity: The reagent is highly specific to

-keto acids.[8] Other carbonyls (aldehydes/ketones) generally do not form fluorescent products under these specific conditions or elute at different retention times. -

Stability: Processed derivatives are stable for at least 24 hours at 4°C in the autosampler.

Expert Insights & Troubleshooting

Peak Splitting of -Ketoglutarate (KG)

A common artifact in this assay is the splitting of the

-

Cause: Injection of a highly acidic reaction mixture onto the HPLC column can disrupt the equilibrium of the carboxylic acid moieties on the derivative.

-

Solution: As detailed in the protocol, diluting the reaction mixture 5-fold with 65 mM NaOH prior to injection eliminates this splitting and sharpens the peaks [1].

Reagent Oxidation

DMB is sensitive to oxidation, which increases background fluorescence.

-

Indicator: The reagent solution turns yellow/brown.

-

Prevention: Always include Sodium Sulfite and 2-Mercaptoethanol. Prepare the reagent fresh daily and keep it on ice/protected from light when not in use.

Interferences

Pyruvate is ubiquitous. Contamination from sweat (lactate/pyruvate) or glassware is a risk.

-

Control: Use high-purity water and wear gloves. Run a "Reagent Blank" (Water + DMB) to subtract background pyruvate levels.

References

-

Nakamura, H., et al. (2020). Analysis of intracellular

-keto acids by HPLC with fluorescence detection. Analytical Methods, 12, 2392-2399. -

Hempen, C., et al. (2022).[3][9] Determination of selected

-keto acids in dried blood samples using HPLC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis.[9] -

Fuchs, M., et al. (2008).[9][10] Intracellular alpha-keto acid quantification by fluorescence-HPLC. Amino Acids, 36(1), 1-11.[10]

-

Paik, M.J., et al. (2003). Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene.[1] Journal of Chromatography B.

Sources

- 1. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. bevital.no [bevital.no]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Experimental Setup for Cyclization Reactions with 1,2-Diamines

Executive Summary

For drug development professionals and synthetic chemists, 1,2-diamines serve as highly versatile bis-nucleophilic precursors for constructing privileged nitrogen-containing heterocycles. Depending on the electrophilic coupling partner, 1,2-diamines undergo predictable intramolecular cyclizations to yield five-membered rings (e.g., benzimidazoles, imidazolines) or six-membered rings (e.g., quinoxalines, piperazines)[1]. This application note provides a comprehensive, self-validating guide to setting up these cyclization reactions, focusing on mechanistic causality, green chemistry protocols, and rigorous analytical validation.

Mechanistic Rationale & Pathway Design

The thermodynamic driving force of 1,2-diamine cyclization relies heavily on the entropic favorability of intramolecular ring closure, governed by Baldwin’s rules[1].

-

5-Exo-Tet / 5-Exo-Trig Pathways (Benzimidazoles): The reaction of a 1,2-diamine with an aldehyde initially forms an acyclic Schiff base (imine). The spatial proximity of the secondary amine drives a 5-exo-trig nucleophilic attack, forming a benzimidazoline intermediate. To achieve the thermodynamically stable aromatic benzimidazole, an oxidative driving force (e.g., aerobic oxidation, transition metal catalysis, or hypervalent iodine) is required[2]. Alternatively, condensation with carboxylic acids requires harsh thermal or acidic conditions, though recent microdroplet technologies have demonstrated significant kinetic acceleration without metals[3].

-

6-Exo-Trig Pathways (Quinoxalines): The double condensation of 1,2-diamines with 1,2-dicarbonyls (diketones) is highly favored. The sequential nucleophilic attacks rapidly eliminate two equivalents of water. Because the resulting pyrazine ring is fully conjugated and aromatic, the reaction often proceeds spontaneously at room temperature without the need for strong oxidants[4].

Reaction pathways of 1,2-diamines forming benzimidazoles and quinoxalines.

Experimental Protocols

Protocol A: Green Synthesis of Quinoxalines (PEG-H2O System)

Causality & Design: Traditional quinoxaline syntheses require refluxing in ethanol or acetic acid, which can degrade sensitive functional groups[4]. By utilizing a Polyethylene Glycol (PEG-600) and water co-solvent system, we exploit PEG as a phase-transfer catalyst. The amphiphilic nature of PEG enhances the solubility of the hydrophobic 1,2-dicarbonyls and 1,2-diamines in water, accelerating the reaction rate through the hydrophobic effect while maintaining ambient temperatures[5].

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, add 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil) and 1.0 mmol of the 1,2-diamine (e.g., o-phenylenediamine).

-

Solvent Addition: Add 5.0 mL of a 1:1 (v/v) mixture of PEG-600 and deionized water[5].

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C). The reaction typically reaches completion within 3 to 20 minutes, depending on the electronic nature of the substituents[5].

-

Workup: Dilute the reaction mixture with 10 mL of ice-cold water. The high polarity of the aqueous phase forces the highly conjugated, hydrophobic quinoxaline product to precipitate.

-

Isolation: Filter the precipitate under a vacuum, wash with chilled water, and dry under a high vacuum. The product is typically >95% pure, bypassing the need for column chromatography[5].

Protocol B: Oxidative Cyclization to Benzimidazoles

Causality & Design: Benzimidazole synthesis from aldehydes requires an oxidant to convert the intermediate benzimidazoline into the aromatic product[2]. While traditional methods use harsh oxidants, modern protocols utilize catalytic nanoparticles or aerobic oxidation to ensure functional group tolerance[2].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 1,2-diamine and 1.0 mmol of the target aldehyde in 5 mL of an appropriate solvent (e.g., ethanol or acetonitrile).

-

Catalyst/Oxidant Addition: Introduce the selected catalyst (e.g., 10 mol% nano-Fe2O3 or a mild oxidant like H2O2/HCl)[2].

-

Reaction: Stir the mixture at room temperature or gentle reflux (depending on the specific catalyst). Ensure the reaction flask is open to the atmosphere if aerobic oxidation is the primary driving force[2].

-

Monitoring: Track the disappearance of the imine intermediate via TLC. The oxidation step is often rate-limiting.

-

Workup: Quench the reaction (if H2O2 is used) with saturated aqueous Na2S2O3. Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) or recrystallization.

Standardized experimental workflow for 1,2-diamine cyclization and validation.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and yields for 1,2-diamine cyclizations, emphasizing the shift toward sustainable chemistry.

| Target Scaffold | Electrophile | Reagents / Catalyst | Conditions | Avg. Time | Yield | Ref |

| Quinoxaline | 1,2-Dicarbonyl | PEG-600 / H2O | Room Temp, Stirring | 3–20 min | 82–98% | [5] |

| Quinoxaline | Phenacyl Bromide | Pyridine (10 mol%) / THF | Room Temp | 2–3 hours | 85–92% | [4] |

| Benzimidazole | Aldehyde | Nano-Fe2O3 (10 mol%) | Aerobic, Mild Heat | 1–4 hours | >85% | [2] |

| Benzimidazole | Carboxylic Acid | Microdroplet (No Catalyst) | Ambient (nESI source) | < 1 min | High | [3] |

System Self-Validation & Analytical QA

To ensure the integrity of the cyclization, the protocol must be self-validating. Do not rely solely on TLC Rf values, as imine intermediates can co-elute with the final cyclized products.

-

1H NMR Spectroscopy: The most definitive proof of cyclization is the complete disappearance of the primary amine (-NH2) protons (typically broad singlets around 3.5–5.0 ppm). For benzimidazoles, the appearance of a highly deshielded imidazole N-H proton (often >10.0 ppm) and the characteristic C2-H proton (if synthesized from formaldehyde or formic acid) confirms ring closure.

-

Mass Spectrometry (LC-MS): In quinoxaline synthesis, the mass of the product will be exactly

Da (accounting for the loss of two water molecules). For benzimidazoles formed via aldehydes, the mass will be -

IR Spectroscopy: Monitor the disappearance of the distinct N-H stretching doublet (primary amine) at 3300–3500 cm⁻¹ and the carbonyl C=O stretch at ~1700 cm⁻¹, replaced by a single N-H stretch (for benzimidazoles) and strong C=N stretching around 1600 cm⁻¹[5].

References[4] A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAq-tMCuyfkq0WUbchx3KlYlUDms6Kdg6CXIxW9IjeHoUK10v_Vhs_7g2r3tqWt8qdp-ui-hXzHtVwnRx8My8eRjpd8XQ36YOWLFHP09lVrdtv6HIchMNeldHwIglOeLCq_ICKj8gnUNqpgJWdfVijUAug6dSM[2] Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhoazXEb50c7ZI-XAknB5I-bmjPUWyvl0tqpEkeslu9LgEKAH6xNK7-IjzqmElNUh4yNOLPiO3AnSFnWKQ66gA7pjCVvCfaYWbW8S6hjEYO3O5ASUZ7Jq0of7BXtscYLtR-pVibiH1OTzdp82LucUJLPZ9UZvjXPxN[5] Polyethylene glycol in water: A simple, efficient and green protocol for the synthesis of quinoxalines. Indian Academy of Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFufW2FgFo96xA2xU2uX17bHYG1VCnmYx6sgbvfdryY4PXLn7cOG7NxDXSQ7ddFyKngUeoc8lq92wi0ujs5YWR6tqxS9U4WPkLlGIMPC-zc13KV8lBp1pBBWwshU2xENAGjypNscFbjmzOhM7J4wvuRSlcO-lKElyzn[1] Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsH8FDISO_WBoBaY_uR-3ftNzqzAq0jr-02pInZljS4VCpM_8mJxHf8nZUta0I7zojfPAOGL7G6CbZ8hSWFuxHIYhDZ4Ab80_iBrCSYA0VivHGc_RhZPRkWRTLFCsJHoVoJKSp_u71WkjB1s1ecxQi43D9ZDbIGMrV2SfzLcnJiZ86H5hKAc9jqm2j_JX03fr_E_8A0iSaQfqZHhORRELhLFp_RoTBYLaVTOserbL4yNn7rnDrQ6sV4v4=[3] Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0DobSEpT4JNf6eTBc6XCa3oLl4LtOEokwSb10aWFgzYitH4aLy0Osyt4dX3zSdP3zEpBPh9P9Py9yJowHpr041VzynDSvyD-2sSjaPpc0YNVFlDfnbIXdB1dbqtCMJSjihPJvt8FFveCa-sU=

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. ias.ac.in [ias.ac.in]

Optimized Solvent Systems for Heterocycle Synthesis using 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride

Executive Summary

4,5-Dimethoxybenzene-1,2-diamine hydrochloride (also known as 4,5-diaminoveratrole dihydrochloride) is a critical electron-rich building block used in the synthesis of bioactive benzimidazoles, quinoxalines, and fluorescent probes (e.g., DAF-2 for nitric oxide detection).

While the methoxy groups (

This Application Note provides a scientifically grounded guide to solvent selection, overcoming the Solubility vs. Stability Trade-off , and ensuring high-yield heterocyclization.

Physicochemical Profile & Solvent Compatibility[1][2][3]

The successful utilization of this precursor hinges on understanding the dichotomy between its salt form and its free base.

Table 1: Solubility and Stability Matrix

| Feature | Hydrochloride Salt (Commercial Form) | Free Base (In Situ Generated) |

| State | Crystalline Solid (Purple/White) | Oil or Amorphous Solid (Darkens rapidly) |

| Polarity | Ionic / Highly Polar | Moderately Polar |

| Solubility (High) | Water, DMSO, Methanol, 4N HCl | DCM, EtOAc, THF, Acetonitrile |

| Solubility (Low) | DCM, Hexanes, Toluene, Ether | Water, Hexanes |

| Oxidation Risk | Low (Stable for years at -20°C) | Critical (Oxidizes to quinones/azo species in minutes) |

| Primary Use | Storage, Aqueous/Acidic Reactions | Anhydrous Couplings, Nucleophilic Attack |

The "Oxidation Trap"

Expert Insight: A common failure mode is neutralizing the salt to the free base before dissolving it in the reaction solvent. The electron-rich diamine oxidizes rapidly in air, turning solutions pink or black. Rule: Always generate the free base in situ under an inert atmosphere (Argon/Nitrogen) or use the salt directly in acidic media where the amine is protonated and protected.

Solvent Selection Decision Tree

Select your solvent system based on the specific heterocycle you intend to synthesize.

Figure 1: Decision matrix for solvent selection based on the electrophile and reaction mechanism.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzimidazoles (The Aqueous/Acidic Route)

Best for: Condensation with aromatic aldehydes to form fluorescent probes.

Rationale: The hydrochloride salt is soluble in dilute acid. The acid acts as both the solvent and the catalyst for the cyclization, stabilizing the diamine from oxidation until the imidazole ring forms.

-

Preparation: Dissolve 4,5-dimethoxybenzene-1,2-diamine 2HCl (1.0 equiv) in 4N HCl (10 mL per mmol).

-

Note: If the aldehyde is insoluble in water, use Acetic Acid or a 1:1 Ethanol/4N HCl mixture.

-

-

Addition: Add the aldehyde (1.1 equiv). If the aldehyde is a solid, dissolve it in a minimal amount of ethanol first.

-

Reaction: Reflux the mixture at 80–100°C for 2–4 hours.

-

Monitoring: The solution often becomes fluorescent (blue/green emission) as the benzimidazole forms.

-

-

Workup (Self-Validating Step):

-

Cool the reaction to room temperature.

-

Neutralize carefully with Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ until pH ~8.

-

Observation: The product should precipitate as a solid. If the solution turns dark black without precipitate, oxidative decomposition occurred (check inert gas seal).

-

-

Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water.

Protocol B: Synthesis of Quinoxalines (The Alcoholic Route)

Best for: Reaction with glyoxal, pyruvic acid, or 1,2-diketones.

Rationale: Quinoxaline formation requires the free amine to attack the carbonyl. In alcohols (MeOH/EtOH), the salt is partially soluble. Heating promotes the dissociation of HCl, driving the condensation.

-

Solvent System: Use Absolute Ethanol or Methanol .

-

Base Trap: Add Sodium Acetate (NaOAc) (2.2 equiv) to the solvent.

-

Mechanism:[1] NaOAc buffers the HCl released from the starting material, generating the free diamine in situ without raising the pH high enough to cause rapid oxidation.

-

-

Reaction:

-

Suspend the diamine dihydrochloride and NaOAc in Ethanol.

-

Add the 1,2-dicarbonyl compound (1.0 equiv).

-

Reflux for 1–3 hours.

-

-

Isolation:

-

Cool to 0°C. The product often crystallizes directly.

-

If no crystals form, evaporate solvent to 20% volume and add water to force precipitation.

-

Protocol C: Anhydrous Coupling (The "Free Base on Demand" Route)

Best for: Amide coupling or reaction with acid chlorides where water/alcohol is prohibited.

Rationale: You must use an organic solvent (DCM/DMF), but the salt is insoluble. You must use a tertiary amine base to solubilize the reactant.

-

Inert Setup: Flame-dry glassware and purge with Argon.

-

Solvent: Suspend the diamine dihydrochloride in Anhydrous DMF (or DMAc).

-

Note: DCM is poor for the salt but good for the product. DMF is preferred for the initial step.

-

-

Liberation: Add Diisopropylethylamine (DIPEA) (2.5 equiv) via syringe.

-

Observation: The suspension will clear as the free base is liberated and dissolves. The solution may turn slightly pink (trace oxidation)—proceed immediately.

-

-

Coupling: Add the electrophile (Acid Chloride/NHS-ester) immediately.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF and DIPEA salts), dry over Na₂SO₄.

Mechanistic Workflow & Troubleshooting

Understanding the pathway from Salt to Heterocycle helps diagnose failures.

Figure 2: Reaction pathway highlighting the critical instability of the free base intermediate.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Solution turns deep black immediately upon adding base. | Rapid oxidation of the free amine. | Degas solvents with Argon bubbling for 15 mins before use. Add reducing agent (NaHSO₃) if compatible. |

| Starting material remains as a solid at bottom of flask. | Incomplete solubility of the salt. | Switch from DCM/Ether to DMF or Methanol . Add more DIPEA if using organic media. |

| Product is an oil/gum instead of solid. | Impurities or residual solvent. | Triturate with cold Diethyl Ether or Hexane . The dimethoxy derivatives often crystallize well from alcohols. |

| Low Yield in Benzimidazole synthesis. | Incomplete cyclization. | Ensure the reaction is Acidic . The cyclization step (Phillips reaction) is acid-catalyzed. Add catalytic p-TsOH if using neutral solvents. |

References

-

Kojima, H., et al. (1998). Detection and Imaging of Nitric Oxide with Novel Fluorescent Indicators: Diaminofluoresceins. Analytical Chemistry. (Seminal paper on using this precursor for DAF-2 synthesis). [Link]

-

PubChem. 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride Compound Summary. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions of 4,5-Dimethoxybenzene-1,2-diamine with Ketones

Welcome to the technical support center for researchers utilizing 4,5-dimethoxybenzene-1,2-diamine hydrochloride in their synthetic workflows. This guide is designed to provide in-depth, field-tested insights into the reactions of this versatile building block with ketones, focusing on the prevalent synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds. We will explore the expected outcomes, troubleshoot common side reactions, and provide robust protocols to enhance the success of your experiments.

The electron-donating nature of the two methoxy groups on the benzene ring makes this diamine highly nucleophilic and thus highly reactive.[1][2] However, this increased reactivity also enhances its susceptibility to oxidation, a common source of impurities and yield reduction.[1][3] This guide will help you manage these properties to achieve clean, high-yield reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental reactivity and handling of this compound.

Q1: What is the primary and expected reaction of 4,5-dimethoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound?

The reaction of an o-phenylenediamine, such as 4,5-dimethoxybenzene-1,2-diamine, with a 1,2-dicarbonyl compound is the classical and most reliable method for synthesizing quinoxaline derivatives.[4][5] The reaction is a condensation cyclization, typically proceeding through a diimine intermediate, which then rapidly cyclizes to form the stable, aromatic quinoxaline ring system. This reaction is widely employed in medicinal chemistry due to its efficiency and the biological significance of the quinoxaline scaffold.[6]

Q2: My starting material, this compound, is a salt. Do I need to neutralize it before the reaction?

The hydrochloride salt enhances the shelf-life and stability of the diamine by protecting the amino groups from air oxidation.[7] For the reaction to proceed, the free diamine is required. This can be achieved in two ways:

-

Pre-neutralization: The diamine salt can be dissolved in a suitable solvent and neutralized with a base (e.g., NaHCO₃, Et₃N) to generate the free diamine, which is then extracted and used immediately.

-

In-situ Neutralization: More commonly, the reaction is carried out in a solvent like ethanol or acetic acid, which can facilitate the liberation of the free diamine, or a stoichiometric amount of a mild base is included in the reaction mixture.[6][8]

Q3: What are the most common side products when synthesizing quinoxalines from this diamine?

Several side products can arise, primarily due to the reactivity of the starting diamine and the reaction conditions:

-

Oxidation Products: The electron-rich diamine is highly susceptible to air oxidation, which can produce intensely colored impurities and lower the yield of the desired product.[1][3]

-

Benzimidazole Derivatives: Under harsh acidic conditions or at high temperatures, rearrangement of the quinoxaline skeleton or alternative cyclization pathways can lead to the formation of benzimidazoles.[3]

-

Incomplete Condensation Products: If the reaction does not go to completion, you may isolate mono-imine intermediates, where only one of the amino groups has condensed with a carbonyl group.[3]

Q4: Can I react 4,5-dimethoxybenzene-1,2-diamine with a simple ketone, like acetone or cyclohexanone?

While the reaction with 1,2-dicarbonyls is standard, the reaction with simple monoketones is less straightforward. The initial reaction will likely form a mono- or di-Schiff base (imine). Depending on the reaction conditions, these intermediates can potentially:

-

Remain as diimines if stable.

-

Undergo cyclization to form seven-membered 1,5-benzodiazepine derivatives, although this often requires specific catalysts.

-

Participate in unexpected rearrangements.

-

Under strongly acidic conditions, a Pictet-Spengler-type reaction might occur, although this is more characteristic of β-arylethylamines.[2][9] This pathway could lead to complex fused heterocyclic systems.[10]

Generally, these reactions are not as clean or high-yielding as quinoxaline synthesis and may result in a mixture of products requiring extensive purification and characterization.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of quinoxalines.

| Problem | Potential Cause | Recommended Solution & Scientific Rationale |

| Low to No Yield of Quinoxaline Product | Oxidized Starting Diamine: The diamine appears off-white, tan, or even dark brown instead of a pale color. | Solution: Use fresh, high-purity diamine. If necessary, purify the material by recrystallization or column chromatography under an inert atmosphere. Rationale: Oxidized diamine is unreactive in the desired condensation and acts as a significant impurity.[4][11] |

| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or catalyst choice. | Solution: Screen different catalytic systems. Mild acid catalysts (e.g., camphor sulfonic acid, iodine) or catalyst-free methods in solvents like ethanol or ethanol/water mixtures often work well.[4][12] Rationale: The reaction kinetics are highly dependent on the conditions. Electron-donating groups on the diamine generally increase reactivity, allowing for milder conditions.[1][12] | |

| Incomplete Reaction: The reaction has not proceeded to completion. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or gently heating the mixture.[4] Rationale: Condensation reactions can sometimes be slow at room temperature, and gentle heating can provide the necessary activation energy to drive the reaction to completion. | |

| Multiple Products Observed (by TLC/NMR) | Formation of Regioisomers: An unsymmetrical 1,2-dicarbonyl compound was used. | Solution: Use a lower reaction temperature to favor the kinetically controlled product. Screen different catalysts, as their acidity/basicity can influence the selectivity.[11] Rationale: The two amino groups of the diamine have slightly different nucleophilicities, and the two carbonyls of the dicarbonyl have different electrophilicities. These differences can be exploited under controlled conditions to favor one isomer. |

| Benzimidazole Formation: Reaction conditions are too harsh (high temperature or strong acid). | Solution: Avoid strong, non-volatile acids and excessively high temperatures. Use milder catalysts like cerium(IV) ammonium nitrate (CAN) or iodine, or consider catalyst-free "green" methods.[3][5] Rationale: Benzimidazole formation is a thermodynamically driven rearrangement that is accelerated by harsh conditions. | |

| Reaction Mixture Turns Dark Brown or Black | Decomposition/Oxidation: The starting diamine or intermediate products are decomposing or oxidizing. | Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use degassed solvents. Lower the reaction temperature and extend the reaction time if necessary.[3] Rationale: The electron-rich aromatic ring and amino groups are prone to oxidation, a process often catalyzed by heat and trace metals. An inert atmosphere minimizes contact with oxygen. |

Visualized Mechanisms and Workflows

Diagrams provide a clear visual representation of the chemical transformations and troubleshooting logic.

Reaction Pathways

The following diagram illustrates the desired quinoxaline synthesis alongside common side reactions.

Caption: Primary reaction pathway and common side reactions.

Troubleshooting Workflow: Low Product Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low reaction yields.

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Synthesis of a 6,7-Dimethoxyquinoxaline Derivative

This protocol is adapted from established green chemistry methods for quinoxaline synthesis.[12]

-

Reagent Preparation: In a 50 mL round-bottom flask, add this compound (1.0 mmol).

-

Dissolution: Add ethanol (10 mL) and stir to dissolve. If the hydrochloride salt is used, add sodium bicarbonate (2.1 mmol) and stir for 15 minutes to generate the free base in situ.

-

Reactant Addition: Add the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol) to the mixture.

-

Catalyst Addition: Add a catalytic amount of (1S)-(+)-10-camphorsulfonic acid (CSA) (0.1 mmol, 10 mol%).

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate) until the starting diamine spot is consumed (typically 2-5 hours).

-

Work-up: Upon completion, add cold water (20 mL) to the flask. A solid precipitate of the quinoxaline product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

-

Purification: Dry the solid in a vacuum oven. The product is often pure enough for subsequent steps, but it can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Purification of Oxidized 4,5-Dimethoxybenzene-1,2-diamine

If your starting material has darkened due to oxidation, this purification can improve its quality.

-

Dissolution: Dissolve the impure diamine in a minimum amount of hot ethanol containing a small amount of sodium dithionite (a reducing agent to help remove some colored impurities).

-

Decolorization: Add a spatula tip of activated charcoal to the hot solution and swirl for 1-2 minutes.

-

Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified, lighter-colored crystals by vacuum filtration. Wash with a minimal amount of ice-cold ethanol.

-

Drying and Storage: Dry the crystals thoroughly under vacuum and immediately store under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) and protect from light.

References

- BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.

- BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.

- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.

- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.

- El-Nakkady, S. S., et al. (2023).

- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.

- Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organoc

- Islami, M. R., & Hassani, Z. (2008).

- ResearchGate. (n.d.).

- Biomol. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.

- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.

- Soós, D., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. The Journal of Organic Chemistry.

- Patent US3919223A. (1975). Method of production of quinoxaline, obtained particularly from not purified raw materials.

- Sigma-Aldrich. (n.d.). 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 8. US3919223A - Method of production of quinoxaline, obtained particularly from not purified raw materials - Google Patents [patents.google.com]

- 9. The Pictet-Spengler Reaction [ebrary.net]

- 10. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijrar.org [ijrar.org]

Purification methods for 4,5-Dimethoxybenzene-1,2-diamine hydrochloride reaction products

Topic: Purification, Handling, and Stability Protocols

Document ID: TS-DDB-045 | Version: 2.1 | Status: Active[1]

Executive Summary & Molecule Profile

4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (also known as 4,5-dimethoxy-o-phenylenediamine) is a critical intermediate in the synthesis of benzimidazoles, quinoxalines, and fluorescent probes.[1]

However, it presents a specific challenge: Oxidative Instability. The electron-donating methoxy groups at positions 4 and 5 activate the benzene ring, making the ortho-diamine moiety highly susceptible to air oxidation.[1] This results in the rapid formation of colored impurities (pink to dark purple/black) known as quinone imines and azo-oligomers.[1]

The Golden Rule: Always isolate and store this compound as the dihydrochloride salt . The free base is kinetically unstable in air and should be generated in situ only immediately prior to use.[1]

| Property | Specification |

| CAS Number | 131076-14-7 (Dihydrochloride) |

| Molecular Formula | C₈H₁₂N₂O₂[1][2][3][4] · 2HCl |

| Molecular Weight | 241.11 g/mol |

| Appearance (Pure) | White to off-white crystalline powder |

| Appearance (Oxidized) | Pink, Purple, or Black solid |

| Solubility | Soluble in water, Methanol; Insoluble in Et₂O, DCM |

Purification Protocols

Method A: Aqueous Acid Recrystallization (The Gold Standard)

Best for: Removing colored oxidation impurities and inorganic salts (e.g., Tin residues if synthesized via Sn/HCl reduction).[1]

Principle: The dihydrochloride salt exhibits a steep solubility curve in hydrochloric acid.[1] It is soluble in hot dilute acid but highly insoluble in cold concentrated acid (Common Ion Effect).[1]

Protocol Steps:

-

Dissolution: Suspend the crude dark/purple solid in hot 2M HCl (approx. 5–8 mL per gram of solid). Heat to 60–70°C.[1]

-

Note: Do not boil excessively to avoid acid-catalyzed hydrolysis of the methoxy groups.[1]

-

-

Decolorization: Add activated charcoal (10% w/w relative to crude mass). Stir at 60°C for 15–20 minutes.

-

Critical: This step adsorbs the high-molecular-weight colored oxidation polymers.[1]

-

-

Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel. The filtrate should be clear or pale yellow.[1]

-

Precipitation: To the hot filtrate, slowly add Concentrated HCl (37%) (approx. equal volume to the filtrate).[1]

-

Crystallization: Allow the mixture to cool slowly to room temperature, then place in an ice-salt bath (-5°C) for 2 hours.

-

Washing: Wash the filter cake with cold acetone or diethyl ether (to remove residual acid and water).[1] Do not wash with water.[1]

-

Drying: Dry under vacuum over P₂O₅ or KOH pellets.

Method B: Ethanol-Ether Precipitation

Best for: Samples that are already reasonably pure but have slight discoloration.[1]

-

Dissolve the salt in the minimum amount of warm Methanol or Ethanol containing a few drops of conc. HCl.

-

Add activated charcoal, stir, and filter hot.

-

Slowly add Diethyl Ether (anti-solvent) until turbidity persists.[1]

-

Cool in a freezer (-20°C) to maximize yield.

Troubleshooting & FAQs

Q1: My product turned pink/purple immediately after filtration. What happened? A: This is "auto-oxidation."[1] You likely washed the salt with water or a solvent with insufficient acidity.[1]

-

The Fix: The salt hydrolyzes in neutral water to release trace free base, which oxidizes.[1] Always maintain an acidic environment during isolation.[1] Wash with 1:1 Acetone/Conc.[1] HCl or pure Acetone/Ether, never neutral water.

Q2: I used Sn/HCl for reduction, and my product has a high ash content (Tin salts). How do I remove them? A: Tin salts (SnCl₂/SnCl₄) are a common contaminant.[1]

-